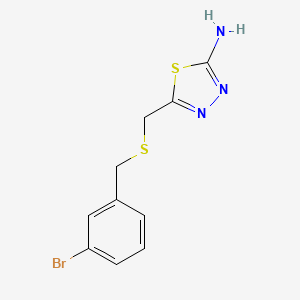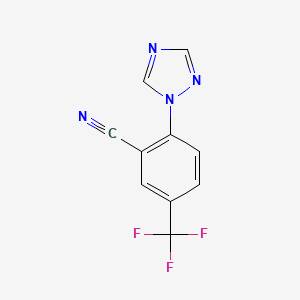
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered rings that contain three nitrogen atoms and two double bonds . They are planar and aromatic .
Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .科学的研究の応用
Antimicrobial Activities
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile derivatives have been synthesized and evaluated for their antimicrobial properties. Research by Al‐Azmi and Mahmoud (2020) demonstrated the successful synthesis of novel triazole derivatives, which were tested and found effective as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural characterization of triazole-containing compounds. For instance, Conradie et al. (2018) presented the synthesis and X-ray structures of five 2-pyridyl-(1,2,3)-triazole-copper compounds, revealing Jahn–Teller distortion in these compounds (Conradie et al., 2018).
Anticonvulsant Activity
Triazole derivatives have also been evaluated for their anticonvulsant properties. Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and assessed their anticonvulsant activity, showing excellent results in some compounds (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1) Inhibition
Ahmed et al. (2017) identified 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme, indicating a new avenue for therapeutic applications (Ahmed et al., 2017).
Microwave-Assisted Synthesis
Research by Shaaban (2008) explored the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the potential for efficient synthesis of triazole derivatives (Shaaban, 2008).
Photolysis Studies
Tsuge, Oe, and Tashiro (1977) investigated the photolysis of 1,3,4-oxadiazoles in alcohols, contributing to understanding the photochemical behavior of related triazole compounds (Tsuge, Oe, & Tashiro, 1977).
Tankyrase 1/2 Inhibition
Voronkov et al. (2013) conducted a focused structure-activity relationship study on tankyrase inhibitors, leading to the development of a potent and specific tankyrase 1/2 inhibitor based on a 1,2,4-triazole core (Voronkov et al., 2013).
Anticancer Activity
Kaczor et al. (2013) synthesized and analyzed 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, characterizing its anticancer activity through molecular docking studies (Kaczor et al., 2013).
作用機序
The mechanism of action of a compound depends on its intended use. For example, some triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase . Without specific information on the intended use of “2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile”, it’s hard to predict its mechanism of action.
特性
IUPAC Name |
2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)8-1-2-9(7(3-8)4-14)17-6-15-5-16-17/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMWTCBTXFGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)

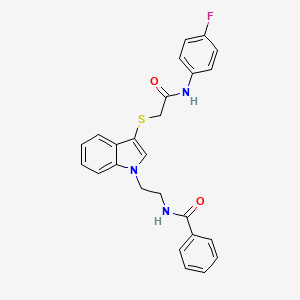
![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)
![N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)
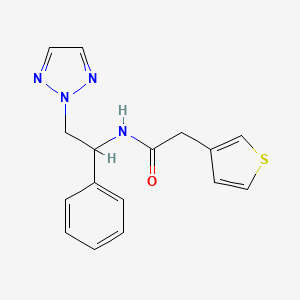
![2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide](/img/structure/B2583270.png)

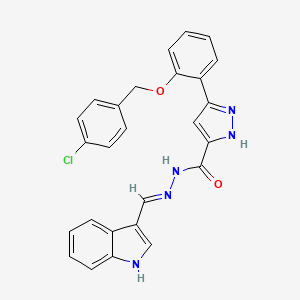
![3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583277.png)
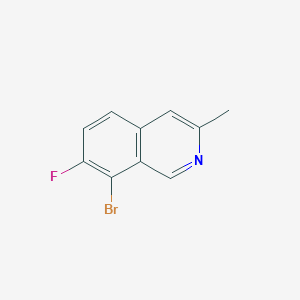
![6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2583279.png)
![(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2583281.png)
